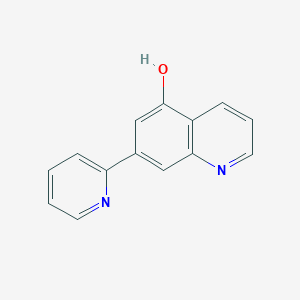








|
REACTION_CXSMILES
|
[Si]([O:8][C:9]([C:11]1[C:12]([C:17]#[C:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)=[N:13][CH:14]=[CH:15][CH:16]=1)=[CH2:10])(C(C)(C)C)(C)C>C(COC)OC.C(Cl)Cl.[Ag+].FC(F)(F)S([O-])(=O)=O>[N:20]1[CH:21]=[CH:22][CH:23]=[CH:24][C:19]=1[C:18]1[CH:10]=[C:9]([OH:8])[C:11]2[CH:16]=[CH:15][CH:14]=[N:13][C:12]=2[CH:17]=1 |f:3.4|
|


|
Name
|
3-(1-(tert-butyldimethylsilyloxy)vinyl)-2-(pyridin-2-ylethynyl)pyridine
|
|
Quantity
|
1.025 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC(=C)C=1C(=NC=CC1)C#CC1=NC=CC=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(OC)COC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
126 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Ag+].FC(S(=O)(=O)[O-])(F)F
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred 7 h at 70° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
EXTRACTION
|
|
Details
|
extracted with saturated NaHCO3 solution (3×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (MgSO4)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residual mixture was dissolved in 10 mL THF
|
|
Type
|
ADDITION
|
|
Details
|
1.2 mL of tertbutylammoniumfluoride in THF (1N) was added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred for 2 h at 25° C
|
|
Duration
|
2 h
|
|
Type
|
ADDITION
|
|
Details
|
The mixture was diluted with DCM
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with water (1×)
|
|
Type
|
CONCENTRATION
|
|
Details
|
the organic phase concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
purified via FCC (100 g SiO2, DCM→DCM 93:7)
|


Reaction Time |
7 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=C(C=CC=C1)C=1C=C(C=2C=CC=NC2C1)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 165 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 24.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |